molecular formula C10H11NO3S B2584793 Methyl 3-(methacryloylamino)-2-thiophenecarboxylate CAS No. 303985-94-6

Methyl 3-(methacryloylamino)-2-thiophenecarboxylate

Cat. No.: B2584793
CAS No.: 303985-94-6
M. Wt: 225.26
InChI Key: PIDHDWIRRAUHLF-UHFFFAOYSA-N
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Description

Methyl 3-(methacryloylamino)-2-thiophenecarboxylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methacryloylamino)-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methacryloylamino)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methacryloylamino)-2-thiophenecarboxylate is unique due to the presence of both the methacryloyl and thiophene functionalities, which confer distinct reactivity and properties. The combination of these groups allows for the formation of polymers with enhanced mechanical and thermal properties, as well as the ability to undergo specific chemical reactions that are not possible with simpler methacrylate esters .

Properties

IUPAC Name

methyl 3-(2-methylprop-2-enoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(2)9(12)11-7-4-5-15-8(7)10(13)14-3/h4-5H,1H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDHDWIRRAUHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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